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Compound of Interest

Compound Name:
4-N-Desacetyl-5-N-acetyl

Oseltamivir Acid

CAS No.: 1391047-93-0

Cat. No.: B1146468 Get Quote

Characterization, Mechanistic Origin, and Control
Strategies
Executive Technical Summary
In the development and manufacturing of Oseltamivir Phosphate (Tamiflu®), the identification

and control of impurities are critical for regulatory compliance (ICH Q3A/B) and patient safety.

Among these, Oseltamivir Related Compound A (USP) represents a specific, high-risk impurity

profile due to its structural origin as a synthetic intermediate containing an azide moiety.

Unlike degradation products formed via hydrolysis (such as Oseltamivir Carboxylate), Related

Compound A is a process-related impurity stemming from the azide-based synthetic route used

to install the amino functionality on the cyclohexene ring.

Technical Identity (USP Standard):

Common Name: Oseltamivir Related Compound A[1][2][3]

Chemical Name: Ethyl (3S,4R,5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-

yloxy)cyclohexanecarboxylate[2][4]

Molecular Formula: C₁₆H₂₉N₅O₄
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Molecular Weight: 355.43 g/mol [3][4]

Key Structural Feature: Presence of an azido group (-N₃) and a saturated cyclohexane ring

(lacking the C1-C2 double bond of the API).

Nomenclature Divergence: The "Impurity A" Trap
A critical failure point in Oseltamivir analysis is the confusion between pharmacopeial

definitions. The designation "A" refers to completely different chemical entities in the United

States Pharmacopeia (USP) versus the European Pharmacopoeia (EP).

Feature USP Related Compound A EP Impurity A

Chemical Entity Azido-Intermediate Oseltamivir Carboxylate

Structure
Saturated cyclohexane with

Azide group

Free acid metabolite (des-

ethyl)

Origin
Synthetic Intermediate

(Process)
Degradation (Hydrolysis)

Risk Profile Genotoxic Potential (Azide)
Efficacy reduction (Active

Metabolite)

Molecular Weight 355.43 Da 284.35 Da

Guidance: This guide focuses exclusively on the USP Related Compound A (Azido). If your

retention times match the free acid (approx. RRT 0.1-0.2 depending on pH), you are likely

detecting EP Impurity A, not USP Related Compound A.

Mechanistic Origin: The Azide Chemistry Pathway
To control Related Compound A, one must understand the Roche synthesis pathway (or azide-

based generic equivalents). The impurity arises during the transformation of the epoxide

intermediate to the diamine.

The Failure Mode: The synthesis involves the ring-opening of an epoxide using sodium azide to

install the nitrogen at position C5. This forms an azido-alcohol intermediate. Subsequent steps

involve acetylation and reduction of the azide to an amine (using phosphine or hydrogenation).
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Related Compound A is the result of incomplete elimination or incomplete reduction. It

represents a "stalled" intermediate where the azide functionality remains intact, and the double

bond formation (elimination of the hydroxyl/mesylate) has not occurred or occurred incorrectly.

Visualization: Impurity Genesis Pathway
The following diagram illustrates the critical branch point in the synthesis where Related

Compound A is generated.
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Caption: Genesis of USP Related Compound A via the azide-based synthetic route. The

impurity persists if the azide reduction step is incomplete.
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Toxicology & Risk Assessment (ICH M7)
Because Related Compound A contains an azide moiety and is an alkyl-azide derivative, it falls

under the scrutiny of ICH M7 (Assessment and Control of DNA Reactive Impurities).

Genotoxicity Concern: Organic azides can be precursors to nitrenes or other reactive

species that may interact with DNA. While Oseltamivir itself is safe, the azido intermediate is

structurally alerting.

TTC Limits: Unless specific Ames test data proves non-mutagenicity, this impurity must

typically be controlled to Threshold of Toxicological Concern (TTC) levels (often < 1.5 µ

g/day intake), which is significantly lower than standard ICH Q3A impurity limits (0.10% or

0.15%).

Control Strategy: This requires high-sensitivity analytical methods (LC-MS) rather than

standard HPLC-UV, as the UV response of the saturated azide ring is weak compared to the

conjugated system in the API.

Analytical Methodologies
Due to the lack of a strong chromophore (no double bond conjugation) and the need for trace-

level detection (ppm levels), LC-MS/MS is the authoritative method for quantification.

Protocol A: High-Sensitivity LC-MS/MS (Recommended)
This protocol is designed to detect Related Compound A at genotoxic impurity levels (< 10

ppm).

Reagents:

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Diluent: Methanol:Water (50:50).

Instrument Parameters:
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Parameter Setting

Column

C18 stationary phase (e.g., Develosil
ODS-UG-5 or equivalent), 150 x 3.0 mm,
3.5 µm

Flow Rate
0.4 - 0.5 mL/min (Adjust for MS ionization

stability)

Column Temp 40°C

Injection Vol 5 - 10 µL

| MS Mode | ESI Positive (+), MRM (Multiple Reaction Monitoring) |

MS Acquisition (MRM Transitions):

Precursor Ion: [M+H]⁺ = 356.2 m/z

Quantifier Ion: 268.2 m/z (Loss of pentan-3-yloxy group or similar fragmentation)

Qualifier Ion: 182.1 m/z

Note: Tune exact transitions using the USP Reference Standard.

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

2.0 10 Hold

15.0 80 Ramp

20.0 80 Wash

20.1 10 Re-equilibration

| 25.0 | 10 | End |
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Protocol B: HPLC-UV (Limit Test Only)
Use this only if the impurity is present at higher levels (>0.05%) or for intermediate process

checks.

Detection: 210 nm or 215 nm (Critical: The azide has very low absorbance above 220 nm).

Buffer: Phosphate buffer pH 3.0 to suppress silanol activity.

limitation: This method is prone to interference from excipients and lacks the specificity to

distinguish the Azido impurity from other saturated non-chromophoric byproducts.

Remediation & Control Strategy
If Related Compound A is detected out of specification (OOS) in the API, the following

purification strategies are validated:

Scavenging the Azide: Ensure the reduction step (Staudinger reaction with

Triphenylphosphine or Hydrogenation) is driven to completion. Monitor the reaction via TLC

or HPLC for the disappearance of the Azido-intermediate before proceeding to the salt

formation.

Recrystallization:

Oseltamivir Phosphate crystallizes well from Methanol/Acetone or Ethanol/Water.

Related Compound A (free base or salt) has different solubility.

Directive: Perform a hot filtration in ethanol followed by slow cooling. The saturated

impurity tends to remain in the mother liquor due to the lack of the rigid double-bond

planarity that aids crystal packing of the API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1146468#what-is-oseltamivir-related-compound-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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